
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzonitrile and 4-chloro-6-ethylpyrimidine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple 2-fluorobenzonitrile with 4-chloro-6-ethylpyrimidine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Applications De Recherche Scientifique
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors to modulate signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-methyl-2-(2-fluorophenyl)pyrimidine
- 4-Chloro-6-ethyl-2-(4-fluorophenyl)pyrimidine
- 4-Chloro-6-ethyl-2-(2-chlorophenyl)pyrimidine
Uniqueness
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Formule moléculaire |
C12H10ClFN2 |
|---|---|
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
4-chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C12H10ClFN2/c1-2-8-7-11(13)16-12(15-8)9-5-3-4-6-10(9)14/h3-7H,2H2,1H3 |
Clé InChI |
UYYGMCUJWBLJSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



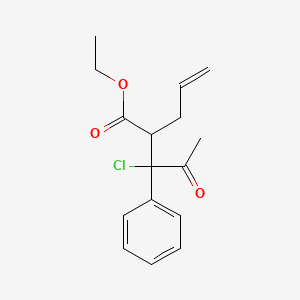
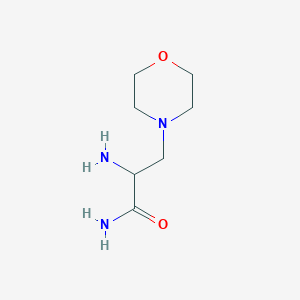
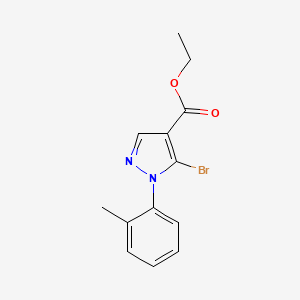

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)
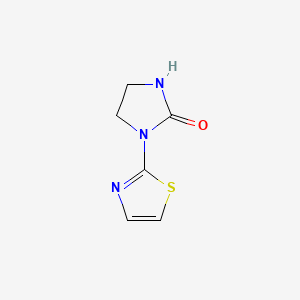

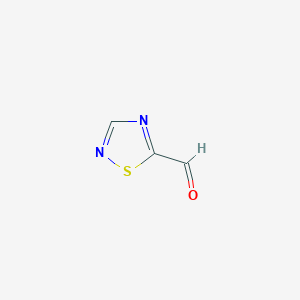
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)


![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)

